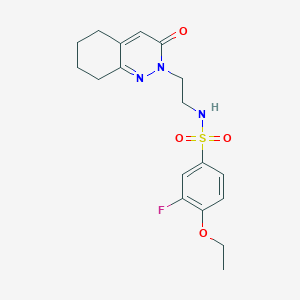

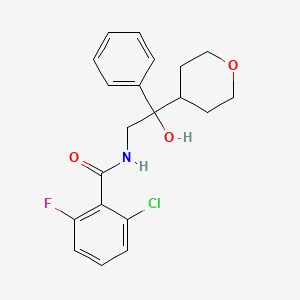

N-(4-phenylthiazol-2-yl)-4-(phenylthio)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-phenylthiazol-2-yl)-4-(phenylthio)butanamide, also known as PTB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTB is a thiazole-based compound that has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties.

Aplicaciones Científicas De Investigación

DPP-4 Inhibitory Activity

A series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides were investigated for their dipeptidyl peptidase IV (DPP-4) inhibitory activity. Introduction of a 4-phenylthiazol-2-yl group demonstrated highly potent DPP-4 inhibitory activity, with one derivative significantly reducing blood glucose excursion in an oral glucose tolerance test by oral administration (Nitta et al., 2012).

Synthesis of Functionalized 2-(Hetaryl)thiazoles

Efficient synthesis of new functionalized 2-(hetaryl)thiazoles was described through reactions involving 3-oxo-N-(4-phenylthiazol-2-yl)butanamide. The process involved reactions with diazotized heterocyclic amine, phenyl isothiocyanate, dimethylformamide–dimethylacetal, and hydrazine hydrate, leading to the production of previously unknown ring systems with potential pharmacological applications (Bondock et al., 2013).

Tyrosinase and Melanin Inhibitors

In a study focusing on the synthesis, molecular docking, dynamic simulations, kinetic mechanism, and cytotoxicity evaluation, various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides were synthesized. These compounds showed significant inhibitory potential against mushroom tyrosinase and effectively reduced pigments in zebrafish, indicating their potential as depigmentation agents with minimal side effects (Raza et al., 2019).

Urease Inhibitors

A study involving the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides demonstrated potent in vitro inhibitory potential against the urease enzyme. This suggests the compounds' potential as therapeutic agents in drug designing programs, supported by in silico studies and mild cytotoxicity towards cell membranes (Nazir et al., 2018).

Anticancer Activity

Research on the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety revealed potent anticancer activities. Specific compounds showed significant in vitro anticancer activity against the HepG-2 cell line, suggesting a promising avenue for the development of new anticancer agents (Gomha et al., 2017).

Propiedades

IUPAC Name |

4-phenylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS2/c22-18(12-7-13-23-16-10-5-2-6-11-16)21-19-20-17(14-24-19)15-8-3-1-4-9-15/h1-6,8-11,14H,7,12-13H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCILJLIWXWFQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-phenylthiazol-2-yl)-4-(phenylthio)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N,3-bis(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2605300.png)

![(Z)-ethyl 2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2605303.png)

![1-[2-[(2,5-Difluorophenyl)methylsulfanyl]-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2605308.png)

![2,8,10-trimethyl-N-(pyridin-2-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2605309.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2605312.png)

![[1-(4-chlorophenyl)-1H-pyrazol-4-yl][2-(3-fluoropropoxy)phenyl]methanone](/img/structure/B2605314.png)

![8-(4-ethoxyphenyl)-2-(4-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2605317.png)